molecular formula C13H17N5O B5770744 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide CAS No. 679798-98-2

3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Cat. No.: B5770744
CAS No.: 679798-98-2
M. Wt: 259.31 g/mol
InChI Key: JUYAEFJVWRIVIT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at positions 3 and 5, and a tetrazole ring attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amide Bond Formation: The tetrazole derivative is then coupled with 3,5-dimethylbenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the formation of the tetrazole ring and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,5-dimethylbenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzylamine.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its use in the development of high-energy materials and explosives due to the presence of the tetrazole ring.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-(1H-tetrazol-5-yl)benzamide: Lacks the propyl group, which may affect its binding affinity and specificity.

    3,5-dimethyl-N-(1-methyl-1H-tetrazol-5-yl)benzamide: Contains a methyl group instead of a propyl group, which can influence its pharmacokinetic properties.

    3,5-dimethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide: Contains an ethyl group, which may alter its solubility and bioavailability.

Uniqueness

3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is unique due to the presence of the propyl group, which can enhance its lipophilicity and improve its ability to cross biological membranes. This structural feature may contribute to its higher potency and efficacy compared to similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-4-5-18-13(15-16-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYAEFJVWRIVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358902
Record name 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679798-98-2
Record name 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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